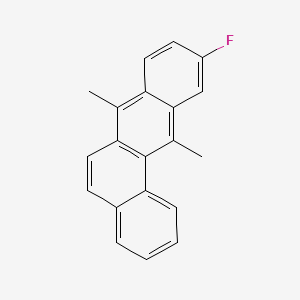

10-Fluoro-7,12-dimethylbenz(a)anthracene

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

71172-13-9 |

|---|---|

Molekularformel |

C20H15F |

Molekulargewicht |

274.3 g/mol |

IUPAC-Name |

10-fluoro-7,12-dimethylbenzo[a]anthracene |

InChI |

InChI=1S/C20H15F/c1-12-16-10-8-15(21)11-19(16)13(2)20-17(12)9-7-14-5-3-4-6-18(14)20/h3-11H,1-2H3 |

InChI-Schlüssel |

LSMDFKIGMKDUOJ-UHFFFAOYSA-N |

SMILES |

CC1=C2C=CC(=CC2=C(C3=C1C=CC4=CC=CC=C43)C)F |

Kanonische SMILES |

CC1=C2C=CC(=CC2=C(C3=C1C=CC4=CC=CC=C43)C)F |

Andere CAS-Nummern |

71172-13-9 |

Synonyme |

10-F-DMBA 10-fluoro-7,12-dimethylbenz(a)anthracene |

Herkunft des Produkts |

United States |

Metabolic Activation Pathways of 10 Fluoro 7,12 Dimethylbenz a Anthracene

Enzymatic Biotransformation of 10-Fluoro-7,12-dimethylbenz(a)anthracene

The enzymatic conversion of this compound into reactive metabolites is a complex process primarily mediated by phase I and phase II enzymes. This biotransformation is essential for both detoxification and metabolic activation, which can lead to harmful cellular interactions.

Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are central to the initial phase I metabolism of PAHs like this compound. nih.govnih.gov These enzymes catalyze the oxidation of the PAH molecule at various positions, initiating the pathways that can lead to detoxification or the formation of carcinogenic metabolites. nih.govmdpi.com Specifically, CYP1A1 and CYP1B1 are known to play crucial roles in the metabolic activation of the parent compound, DMBA. nih.govnih.gov

The metabolism of DMBA involves oxidation at the methyl groups and across the aromatic ring, forming phenols and trans-dihydrodiols at several positions, a process inducible by agents like 3-methylcholanthrene. nih.gov The presence of a fluorine substituent, as in this compound, blocks metabolism at the fluorinated position. nih.gov This blockage redirects the metabolic activity of CYP enzymes to other sites on the molecule, altering the profile of metabolites produced compared to the parent compound, DMBA. nih.govnih.gov For instance, in the metabolism of the 2-fluoro analog of DMBA (2F-DMBA), A-ring metabolism is significantly reduced, while D-ring oxidation is less affected. nih.gov This demonstrates the regioselective influence of fluorine substitution on CYP-mediated metabolism.

The "bay region" theory of PAH carcinogenesis posits that diol-epoxides are the ultimate carcinogenic metabolites. nih.gov This pathway involves a sequence of enzymatic reactions. First, a CYP-catalyzed epoxidation of a double bond in the aromatic ring occurs. researchgate.net Epoxide hydrolase then hydrates the initial epoxide to form a trans-dihydrodiol. researchgate.netnih.gov A second epoxidation by CYP enzymes, adjacent to the hydroxyl groups, forms the highly reactive diol-epoxide. researchgate.netnih.gov

For the parent DMBA, the formation of a bay-region 3,4-diol-1,2-epoxide is a critical activation step. nih.govnih.gov These reactive electrophiles can form covalent adducts with cellular macromolecules like DNA, leading to mutations. nih.govnih.gov In the case of this compound, the fluorine atom at the 10-position is expected to influence the formation of diol-epoxides. While the fluorine atom blocks direct oxidation at its site of attachment, the electronic effects of the substituent can alter the reactivity and metabolic susceptibility of other regions of the molecule, including the bay region. The primary pathway would still likely involve the formation of a diol-epoxide in the 1,2,3,4-ring, analogous to DMBA. nih.gov However, the rate and stereochemistry of this process may be altered, impacting the compound's biological activity.

Beyond the well-established diol-epoxide pathway, alternative mechanisms of metabolic activation exist for PAHs. One such pathway is one-electron oxidation, which generates a radical cation. nih.gov This reactive intermediate can then interact directly with cellular nucleophiles or undergo further reactions to form other reactive species. For the parent compound DMBA, one-electron oxidation has been proposed as a model for its metabolic activation. nih.gov

Influence of Fluorine Substitution on Metabolic Profiles of 7,12-dimethylbenz(a)anthracene Analogues

The substitution of a hydrogen atom with fluorine has a profound impact on the metabolism of DMBA. The primary effect is the steric and electronic perturbation of the molecule, which alters its interaction with metabolic enzymes.

The fluorine atom effectively blocks metabolic oxidation at the position of substitution. nih.gov This forces the enzymatic machinery to attack other available sites on the aromatic ring system. Studies comparing DMBA with its fluorinated analogues have demonstrated significant shifts in the resulting metabolite profiles. For example, a study on 2-fluoro-DMBA showed a marked reduction in the formation of A-ring phenols compared to DMBA, while the formation of the 8,9-dihydrodiol was less affected. nih.gov This highlights the regioselective influence of the fluorine substituent.

Table 1: Comparative Metabolism of DMBA and its Fluoro-Analogues

| Compound | Key Metabolic Feature | Effect on DNA Binding | Reference |

|---|---|---|---|

| 7,12-dimethylbenz(a)anthracene (DMBA) | Extensive metabolism in A-ring and D-ring, including formation of 3,4-diol-epoxide. | Higher extent of DNA binding. | nih.govnih.gov |

| 2-Fluoro-7,12-dimethylbenz(a)anthracene | Blocked A-ring metabolism; D-ring oxidation less affected. Major metabolite is the 8,9-dihydrodiol. | Correlates with loss of carcinogenic activity. | nih.gov |

| 5-Fluoro-7,12-dimethylbenz(a)anthracene | Metabolized to water-soluble products at a rate similar to DMBA. | Binds to DNA 2.6-3.2 times less effectively than DMBA. | nih.gov |

| This compound | Metabolism blocked at the fluorinated 10-position. | Information not specifically detailed in the provided context. | nih.gov |

In Vitro Metabolism Studies of this compound using Subcellular Fractions and Cell Cultures

In vitro systems are invaluable tools for elucidating the metabolic pathways of xenobiotics. The metabolism of this compound has been investigated using subcellular fractions, such as liver microsomes, and various cell cultures.

Rat liver microsomal preparations have been used to compare the metabolite profiles of different monofluorinated derivatives of DMBA. nih.gov These studies confirmed that fluorine substitution blocks metabolism at the site of the fluorine atom and can affect the reactivity of arene oxide intermediates. nih.gov Cultured Syrian hamster embryo cells have also been employed to study the metabolism and DNA binding of DMBA and its analogues. nih.govnih.gov These cell culture models allow for the investigation of the entire metabolic machinery of a cell, including both phase I and phase II enzymes. For instance, studies with 2-fluoro-DMBA in Syrian hamster embryo cells revealed that the major metabolite was the 8,9-dihydrodiol, indicating that D-ring oxidation was a prominent pathway. nih.gov

Human cell lines, such as the mammary carcinoma cell line MCF-7, and mouse embryo fibroblasts (C3H/10T1/2) have been instrumental in dissecting the roles of specific CYP isozymes and in studying the formation of DNA adducts. nih.govsemanticscholar.org These systems provide a controlled environment to study the conversion of the parent compound into its various metabolites and to quantify the formation of ultimate carcinogenic species like diol-epoxides.

Table 2: Summary of In Vitro Systems Used to Study DMBA and Fluoro-Analogue Metabolism

| In Vitro System | Organism/Tissue of Origin | Key Findings for DMBA/Fluoro-Analogues | Reference |

|---|---|---|---|

| Liver Microsomes | Rat | Compared metabolite profiles of fluoro-DMBA derivatives; fluorine blocks local metabolism. | nih.govnih.gov |

| Syrian Hamster Embryo (SHE) Cells | Hamster | Studied comparative metabolism and DNA binding of DMBA and its fluoro-analogues. | nih.govnih.gov |

| Mammary Epithelial Cells | Rat | Investigated differences in metabolic profiles related to carcinogenic susceptibility. | nih.gov |

| Human Bone Marrow Cells | Human | Demonstrated the capability of these cells to metabolize DMBA into several products, including dihydrodiols. | nih.gov |

| MCF-7 and V79 Cells | Human (Mammary Carcinoma), Hamster (Lung Fibroblast) | Used in cell-mediated mutation assays to quantify DNA adducts from DMBA-3,4-dihydrodiol. | nih.gov |

Molecular Interactions and Dna Adduct Formation by 10 Fluoro 7,12 Dimethylbenz a Anthracene

Covalent Binding of 10-Fluoro-7,12-dimethylbenz(a)anthracene Metabolites to DNA

Metabolic activation is a prerequisite for the covalent binding of polycyclic aromatic hydrocarbons (PAHs) like this compound (10-F-DMBA) to cellular macromolecules such as DNA. This process typically involves enzymatic conversion of the parent compound into reactive electrophilic intermediates. For many PAHs, including the parent compound 7,12-dimethylbenz(a)anthracene (DMBA), this activation proceeds through the formation of diol epoxides.

Studies comparing 10-F-DMBA with DMBA have demonstrated that the fluorine substitution significantly influences the extent of DNA binding. In mouse epidermal cells, both in vivo and in vitro, 10-F-DMBA exhibits a greater level of covalent binding to DNA compared to DMBA across a range of doses. nih.gov The magnitude of this difference in binding increases with higher doses of the compounds. nih.gov For instance, at a dose of 4 nmol per mouse, the binding of 10-F-DMBA was 1.5-fold greater than that of DMBA, and this increased to a 3.4-fold greater binding at a 200 nmol dose. nih.gov This enhanced binding capacity of 10-F-DMBA is considered a key factor in its heightened biological activity. nih.gov

The metabolic activation of DMBA is known to occur both at the aromatic ring, leading to diol epoxides, and at the methyl groups, leading to hydroxymethyl derivatives which can be further activated. nih.govnih.gov These reactive metabolites then form covalent adducts with DNA, primarily through reaction with the exocyclic amino groups of purine (B94841) bases.

Characterization and Structural Elucidation of this compound-DNA Adducts

The DNA adducts formed by 10-F-DMBA have been characterized using techniques such as high-pressure liquid chromatography (HPLC). The profiles of adducts are qualitatively similar to those of the parent compound, DMBA, but show significant quantitative differences. nih.gov

Like DMBA, 10-F-DMBA is metabolized to bay-region diol epoxides, which exist as two stereoisomers: syn- and anti-diol epoxides. These reactive intermediates bind to DNA, forming distinct adducts. The primary adducts identified for both compounds are with deoxyadenosine (B7792050) and deoxyguanosine residues. nih.govnih.gov

Chromatographic analysis has allowed for the tentative identification and quantification of three major DNA adducts derived from 10-F-DMBA in mouse skin:

An anti-diol-epoxide-deoxyguanosine adduct (Peak I) nih.gov

A syn-diol-epoxide-deoxyadenosine adduct (Peak II) nih.gov

An anti-diol-epoxide-deoxyadenosine adduct (Peak III) nih.gov

A significant finding is the altered ratio of syn- to anti-diol epoxide adducts for 10-F-DMBA compared to DMBA. Treatment with 10-F-DMBA leads to a marked reduction in the relative proportion of syn-diol epoxide-DNA adducts. nih.gov Specifically, the major syn-diol-epoxide-deoxyadenosine adduct was found to be at a level only 30% of that observed with DMBA. nih.gov Conversely, the formation of the anti-diol-epoxide-deoxyguanosine adduct (Peak I) is substantially increased with 10-F-DMBA, reaching levels 644% higher than with DMBA. nih.gov The level of the anti-diol-epoxide-deoxyadenosine adduct (Peak III) is also increased to 337% of the DMBA value. nih.gov This shift from syn- to anti-adduct formation is a key characteristic of the DNA binding profile of 10-F-DMBA. nih.govnih.gov

For the parent compound DMBA, metabolic activation can also occur via one-electron oxidation, leading to the formation of an electrophilic benzylic carbocation at the 12-methyl group. This allows the methyl group to bind to the N-7 position of guanine (B1146940) or adenine, forming methyl-linked DNA adducts. In some systems, these depurinating adducts can constitute the vast majority of total DNA adducts formed by DMBA. nih.gov Another metabolic pathway involves the oxidation of the methyl groups to form hydroxymethyl derivatives, such as 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) (7-OHM-12-MBA), which can then be activated to a diol epoxide and form DNA adducts. nih.govnih.gov

While the metabolism of DMBA at its methyl groups is well-documented, specific studies detailing the formation and characterization of methyl-linked DNA adducts derived from 10-F-DMBA are not extensively covered in the available research. The presence of the fluorine atom at the 10-position may influence the metabolic pathways involving the methyl groups, but the extent to which this occurs and the specific nature of any resulting methyl-linked adducts from 10-F-DMBA have not been fully elucidated in the referenced literature.

Quantitative Analysis of this compound-DNA Adduct Levels in Experimental Models

Quantitative comparisons of DNA adduct formation in SENCAR mouse epidermis have been crucial in understanding the differential activity of 10-F-DMBA and DMBA. The total amount of 10-F-DMBA covalently bound to DNA is consistently higher than that of DMBA at equivalent doses. nih.gov

The table below summarizes the quantitative differences in the major diol-epoxide DNA adducts formed in mouse epidermis after treatment with 10-F-DMBA, relative to DMBA. nih.gov

| Adduct Type (Tentative Identification) | Relative Amount Formed by 10-F-DMBA (vs. DMBA) |

| anti-Diol-Epoxide-Deoxyguanosine (Peak I) | 644% |

| syn-Diol-Epoxide-Deoxyadenosine (Peak II) | ~100% (Approximately Equal) |

| anti-Diol-Epoxide-Deoxyadenosine (Peak III) | 337% |

Data derived from studies in SENCAR mice. nih.gov

This quantitative data highlights a significant shift in the metabolic activation of 10-F-DMBA, favoring the formation of anti-diol epoxide adducts with both guanosine (B1672433) and adenosine, while the formation of the syn-diol epoxide-adenosine adduct remains comparable to that of DMBA. nih.gov In contrast, other research has shown a marked reduction in the proportion of syn-diol epoxide adducts from 10-F-DMBA. nih.gov This suggests that while the absolute amount of the syn-adduct might be similar, its proportion relative to the much more abundant anti-adducts is significantly lower.

Relationship between DNA Adduct Formation and Cellular Responses to this compound

The formation of covalent DNA adducts is a critical initiating event in chemical carcinogenesis, leading to mutations if not properly repaired by the cell. The specific type and quantity of adducts formed can influence the nature and frequency of these mutations and, consequently, the ultimate cellular response.

For 10-F-DMBA, its greater tumor-initiating potency in mouse skin compared to DMBA is strongly correlated with its DNA binding characteristics. nih.gov The increased total level of covalent binding to epidermal DNA is a primary factor contributing to its higher carcinogenic activity. nih.gov

Furthermore, the specific profile of DNA adducts appears to be important. The shift away from syn-diol epoxide adducts and towards a higher proportion and absolute amount of anti-diol epoxide adducts is a distinguishing feature of 10-F-DMBA. nih.govnih.gov Research suggests that the increased total binding, potentially in combination with the decreased proportion of syn-diol-epoxide adducts, confers the greater tumor-initiating potency on 10-F-DMBA. nih.gov The close correlation between the level of the anti-diol-epoxide-deoxyadenosine adduct (Peak III) and the tumor-initiating activity of DMBA and its fluoro-derivatives further suggests that the formation of specific adducts may be critical for the initiation of skin tumors. nih.gov

The persistence of these adducts is also a factor. Studies on DMBA show that different adducts are repaired at different rates, with deoxyadenosine adducts often being removed more rapidly than deoxyguanosine adducts. wikipedia.org The specific repair kinetics of 10-F-DMBA adducts would likewise influence the probability of mutations becoming fixed in the genome.

Genotoxicity and Mutagenicity of 10 Fluoro 7,12 Dimethylbenz a Anthracene

In Vitro Genotoxicity Assays for 10-Fluoro-7,12-dimethylbenz(a)anthracene

In vitro assays are crucial for screening the genotoxic potential of chemical compounds in a controlled laboratory setting.

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemicals. It utilizes specific strains of Salmonella typhimurium that are engineered with mutations in the histidine operon, rendering them unable to synthesize the essential amino acid histidine. A positive test is indicated by the reversion of this mutation, allowing the bacteria to grow on a histidine-deficient medium. This reversion suggests that the test chemical can cause mutations in the DNA of the organism.

While specific Ames test data for 10-F-DMBA were not available in the reviewed literature, studies on its parent analogue, DMBA, have been conducted. Research on the mutagenicity of DMBA in Drosophila melanogaster has shown that its effectiveness is highly dependent on the solvent used and the specific strain of the organism being tested. nih.gov For instance, DMBA was found to be more effective when administered as an injection in a fat emulsion compared to when dissolved in an oil/DMF mixture. nih.gov This highlights the critical role that experimental conditions play in determining the mutagenic outcome of polycyclic aromatic hydrocarbons (PAHs) in such assays.

Mammalian cell assays provide a more relevant system for assessing genotoxicity in humans. Studies on DMBA have utilized Chinese hamster V79 cells, which are unable to metabolize PAHs on their own. nih.gov To test for mutagenicity, these cells are co-cultivated with other cells, such as golden hamster embryonic fibroblasts, that can metabolically activate the compound (a cell-mediated assay). nih.govcaymanchem.com In this system, DMBA and several of its metabolites were found to be mutagenic, causing resistance to ouabain (B1677812) and 6-thioguanine. nih.gov The trans-3,4-diol metabolite of DMBA was identified as being particularly potent. nih.gov

For 10-F-DMBA, research has been conducted using primary cultures of mouse epidermal cells. nih.gov These studies demonstrated that 10-F-DMBA covalently binds to the DNA of these cells, a process that is a critical initiating event in chemical carcinogenesis. nih.gov The binding of 10-F-DMBA to DNA was found to be greater than that of the parent compound, DMBA, which correlates with its higher tumor-initiating potency. nih.gov The formation of these DNA adducts represents a form of genotoxicity that can lead to heritable mutations.

The metabolic activation of PAHs can generate reactive intermediates that damage DNA not only through adduct formation but also by causing strand breaks and oxidative stress. The metabolism of DMBA is known to produce reactive oxygen species (ROS), which can impair cellular functions and damage DNA. medicopublication.com

Studies on DMBA have shown that it can induce DNA double-strand breaks and activate DNA repair responses in neonatal rat ovarian follicles. nih.gov Furthermore, topical application of DMBA on SENCAR mice has been shown to cause the production of hydrogen peroxide and the formation of oxidized DNA bases, such as 8-hydroxyl-2'-deoxyguanosine (8-OHdG) and 5-hydroxymethyl-2'-deoxyuridine, in epidermal DNA. nih.gov This oxidative damage is considered a key component of the carcinogenic process. nih.gov The metabolic process involves enzymes like cytochrome P450 (CYP) isoform CYP1B1 and microsomal epoxide hydrolase (mEH), which create reactive metabolites that lead to DNA adducts and oxidative stress. caymanchem.com

While direct studies on oxidative damage specifically induced by 10-F-DMBA metabolites were not found, its nature as a potent analogue of DMBA suggests that similar mechanisms involving metabolic activation and subsequent oxidative stress are likely. The key difference lies in how the fluorine atom alters its metabolism. Research indicates that fluorine substitution can block metabolism at the fluorinated position, potentially redirecting metabolic activation to other sites and altering the profile of reactive metabolites. nih.gov This alteration is believed to contribute to the increased formation of DNA adducts observed with 10-F-DMBA. nih.gov

In Vivo Genotoxic Effects of this compound in Experimental Models

In vivo studies are essential for understanding the genotoxic effects of a chemical within a whole organism, accounting for metabolic, distribution, and excretion processes.

The genotoxicity of 10-F-DMBA has been demonstrated in vivo in the skin of SENCAR mice, a model highly sensitive to chemical carcinogenesis. nih.gov Studies comparing 10-F-DMBA with its parent compound, DMBA, have shown that 10-F-DMBA leads to a significantly greater amount of covalent binding to epidermal DNA. nih.gov This increased DNA binding capacity correlates directly with its higher potency as a tumor initiator. nih.gov

A key finding is that the level of DNA binding for 10-F-DMBA was greater than that of DMBA across a range of tested doses. nih.gov For example, at a higher dose, the amount of 10-F-DMBA bound to DNA was 3.4 times greater than that of DMBA. nih.gov

Carcinogenesis and Tumor Initiating Activity of 10 Fluoro 7,12 Dimethylbenz a Anthracene

Comparative Tumor Initiating Potency of 10-Fluoro-7,12-dimethylbenz(a)anthracene

The introduction of a fluorine atom at the 10-position of the 7,12-dimethylbenz(a)anthracene (DMBA) molecule has been shown to significantly enhance its tumor-initiating activity. This is in contrast to fluorination at other positions, which may have a negligible or even inhibitory effect on carcinogenicity. The increased potency of 10-F-DMBA is a noteworthy example of how subtle changes in chemical structure can lead to profound differences in biological outcomes.

Skin Tumor Initiation Models (e.g., SENCAR mice) with this compound

In studies utilizing SENCAR mice, a strain known for its sensitivity to skin carcinogenesis, 10-F-DMBA has demonstrated significantly greater tumor-initiating activity compared to its parent compound, DMBA. oup.com Research has shown that 10-F-DMBA is more active than DMBA, with the difference being most pronounced at higher initiating doses. oup.com This enhanced activity is also observed when compared to other fluorinated derivatives. For instance, 9-Fluoro-7,12-dimethylbenz(a)anthracene (9-F-DMBA) is approximately as active as DMBA, while 10-F-DMBA exhibits a marked increase in potency. oup.com

Similarly, when compared to the less potent tumor initiator 12-methylbenz(a)anthracene (12-MBA), the 10-fluoro derivative (10-F-12-MBA) was considerably more active. nih.gov In contrast, the introduction of an electron-withdrawing trifluoromethyl (CF3) group at the 9 or 10 positions of DMBA essentially abolishes its tumor-initiating activity. nih.gov These findings suggest that electron-donating substituents at the 10-position of the benz(a)anthracene (B33201) nucleus can enhance skin tumor-initiating activity. nih.gov

| Compound | Papillomas per Mouse |

|---|---|

| 10-F-DMBA | Higher than DMBA |

| 9-F-DMBA | Similar to DMBA |

| 10-F-12-MBA | Significantly higher than 12-MBA |

| 9-F-12-MBA | Slightly higher than 12-MBA |

| 9-CF3-DMBA | Activity eliminated |

| 10-CF3-DMBA | Activity eliminated |

Mammary Gland Carcinogenesis Models (e.g., Sprague-Dawley rats) with this compound and Analogues

The Sprague-Dawley rat is a widely used model for studying chemically induced mammary carcinogenesis, with DMBA being a potent inducer of mammary tumors in this strain. Following administration, DMBA can lead to the development of palpable tumors, which are often adenocarcinomas. While the carcinogenic effects of DMBA in this model are well-documented, specific comparative data on the tumor-initiating potency of this compound in the mammary gland of Sprague-Dawley rats is not extensively available in the reviewed literature.

Studies have shown that the noncarcinogenic analogue 2-fluoro-7,12-dimethylbenz(a)anthracene (2F-DMBA) binds to DNA at significantly lower levels (5-10%) compared to DMBA and fails to induce mammary cancer, suggesting a correlation between the extent of DNA adduct formation and carcinogenic potential in this model. nih.gov However, direct comparisons of mammary tumorigenicity between DMBA and 10-F-DMBA have not been detailed in the available search results.

Correlation between DNA Adduct Formation and Tumorigenicity of this compound

The carcinogenic activity of many PAHs is linked to their metabolic activation to reactive intermediates that can covalently bind to cellular macromolecules, most notably DNA, to form DNA adducts. Research in SENCAR mice has established a clear correlation between the formation of specific DNA adducts and the tumor-initiating activity of 10-F-DMBA.

While the total amount of covalently bound DNA adducts for 9-F-DMBA was similar to that of DMBA, the total binding for 10-F-DMBA was significantly higher. nih.gov A more detailed analysis of the different types of adducts formed revealed that the enhanced tumorigenicity of 10-F-DMBA is closely correlated with a substantial increase in a specific adduct, tentatively identified as an anti-diol-epoxide-deoxyadenosine adduct. nih.gov The level of this particular adduct was found to be 337% of the value observed with DMBA, whereas the levels of other major adducts did not show a similar correlation with tumor-initiating activity. nih.gov

These findings strongly suggest that the formation of a specific DNA adduct, rather than the total level of DNA binding, is a critical determinant of the potent tumor-initiating activity of 10-F-DMBA in mouse skin. nih.gov

| Compound | Total DNA Binding (pmol/mg epidermal DNA) | Relative Level of anti-diol-epoxide-deoxyadenosine Adduct |

|---|---|---|

| DMBA | 16.2 +/- 2.6 | 100% |

| 9-F-DMBA | 18.4 +/- 2.4 | ~100% |

| 10-F-DMBA | 52.3 +/- 6.8 | 337% |

Mechanistic Insights into Tumor Promotion by this compound in Multi-stage Carcinogenesis

Multi-stage carcinogenesis is a process involving distinct stages of initiation, promotion, and progression. Tumor initiation is characterized by an irreversible genetic alteration, such as the formation of stable DNA adducts leading to mutations. Tumor promotion, on the other hand, is a reversible process involving the clonal expansion of these initiated cells.

While the potent tumor-initiating activity of 10-F-DMBA is well-established and linked to specific DNA adduct formation, detailed mechanistic insights into its specific role in the tumor promotion stage are not extensively detailed in the currently available scientific literature. The general mechanisms of tumor promotion by phorbol esters, often used in conjunction with initiators like DMBA, involve the activation of protein kinase C and subsequent alterations in cellular signaling pathways that regulate cell proliferation, differentiation, and apoptosis. However, specific studies focusing on how 10-F-DMBA itself might contribute to or modulate the tumor promotion phase are lacking in the reviewed sources.

Structure Activity Relationships of Fluorinated 7,12 Dimethylbenz a Anthracene Derivatives

Influence of Fluorine Position on Metabolic Activation and DNA Adduct Formation

The metabolic activation of DMBA is a crucial step in its carcinogenic process, leading to the formation of reactive intermediates that can bind to DNA, forming adducts. The position of a fluorine substituent on the DMBA scaffold has a profound effect on this process.

Studies have shown that the presence of a fluorine atom can block metabolism at the position of substitution. nih.gov This site-specific blockade can alter the metabolic profile of the compound, potentially redirecting metabolism towards other sites and influencing the formation of ultimate carcinogenic metabolites. For instance, in vitro studies with rat liver preparations have demonstrated that fluorine substituents affect the chemical reactivity of the 5,6-arene oxide metabolites. nih.gov

The covalent binding of DMBA derivatives to DNA is a key indicator of their carcinogenic potential. In the case of 10-fluoro-7,12-dimethylbenz(a)anthracene (10-F-DMBA), its covalent binding to mouse epidermal DNA in vivo was found to be greater than that of the parent compound, DMBA. nih.gov This enhanced binding of 10-F-DMBA correlates with its increased tumor-initiating activity. nih.gov

A detailed analysis of the DNA adducts formed reveals significant differences between DMBA and its fluorinated analogs. While the total amount of DNA adducts formed by 9-fluoro-7,12-dimethylbenz(a)anthracene (9-F-DMBA) is similar to that of DMBA, the profile of these adducts is altered. nih.gov Specifically, both 9-F-DMBA and 10-F-DMBA show a marked reduction in the percentage of syn-diol-epoxide-DNA adducts compared to DMBA. nih.gov Conversely, the formation of a specific adduct, tentatively identified as an anti-diol-epoxide-deoxyadenosine adduct, is significantly increased with 10-F-DMBA, correlating with its higher tumor-initiating activity. nih.gov

The table below summarizes the comparative DNA binding and adduct formation of DMBA and its 9- and 10-fluoro derivatives in SENCAR mouse epidermis.

| Compound | Total DNA Binding (pmol/mg DNA) | Percentage of syn-diol-epoxide-DNA Adducts |

| DMBA | 16.2 ± 2.6 | 57% |

| 9-F-DMBA | 18.4 ± 2.4 | 24% |

| 10-F-DMBA | 52.3 ± 6.8 | 18% |

Data sourced from a study on the formation of epidermal DNA adducts in SENCAR mice. nih.gov

Correlation between Fluorine Substitution and Tumorigenic Potential in Various Models

The tumorigenic potential of fluorinated DMBA derivatives has been evaluated in several animal models, most notably in mouse skin initiation-promotion assays and rat mammary gland carcinogenesis studies. These studies have consistently demonstrated that the position of the fluorine atom is a critical determinant of carcinogenic activity.

In SENCAR mice, 10-F-DMBA has been shown to be a more potent skin tumor initiator than DMBA itself. nih.govnih.gov This enhanced activity is particularly evident at higher initiating doses. nih.gov In contrast, 9-F-DMBA exhibits tumor-initiating activity that is approximately equivalent to that of the parent hydrocarbon. nih.govnih.gov Other monofluorinated derivatives, such as 2-F-DMBA, 4-F-DMBA, and 5-F-DMBA, are either weakly active or inactive as tumor initiators in mouse skin. nih.govtandfonline.com

Similar trends in tumorigenicity have been observed in the rat mammary gland model. DMBA, 9-F-DMBA, and 10-F-DMBA are all strongly tumorigenic in this model, whereas the 2-, 4-, and 5-fluoro derivatives show weak to no activity. tandfonline.com The noncarcinogenic nature of 2-fluoro-7,12-dimethylbenz(a)anthracene (2F-DMBA) has been linked to its significantly lower levels of DNA adduct formation compared to DMBA. nih.gov

The following table provides a comparative overview of the tumor-initiating activity of various monofluoro-DMBA derivatives in mouse skin.

| Compound | Relative Tumor-Initiating Activity in SENCAR Mouse Skin |

| DMBA | Active |

| 2-F-DMBA | Weakly active or inactive |

| 4-F-DMBA | Weakly active |

| 5-F-DMBA | Weakly active or inactive |

| 9-F-DMBA | Approximately as active as DMBA |

| 10-F-DMBA | More active than DMBA |

This table summarizes findings from multiple studies on the tumorigenicity of fluorinated DMBA derivatives. nih.govtandfonline.com

Computational and Quantum Chemical Studies on Fluorinated Benz(a)anthracene (B33201) Derivatives

Computational and quantum chemical studies have provided significant insights into the electronic and structural factors that underpin the observed differences in the biological activities of fluorinated benz(a)anthracene derivatives. These theoretical approaches allow for a detailed examination of properties that are difficult to measure experimentally, such as the stability of reactive intermediates.

The formation of carbocations is a key step in the metabolic activation of polycyclic aromatic hydrocarbons to their ultimate carcinogenic forms. Computational studies have focused on the stability of these carbocations, as their stability is directly related to their reactivity and, consequently, their ability to form DNA adducts.

Studies have shown that for fluorinated derivatives of benzo[a]anthracene, the position of the fluorine atom significantly influences carbocation stability. researchgate.netacs.orgnih.gov When fluorine is substituted at a position on the aromatic ring that bears a significant positive charge in the carbocation, it can lead to stabilization through p-π back-bonding. researchgate.netacs.orgnih.gov In this mechanism, the non-bonding p-orbitals of the fluorine atom donate electron density to the electron-deficient carbocation center. Conversely, if the fluorine atom is placed at a position with a negative charge density, it leads to inductive destabilization due to fluorine's high electronegativity. researchgate.netacs.orgnih.gov

The electrostatic potential of a molecule provides a map of the charge distribution and is a key determinant of how the molecule interacts with other molecules, including enzymes and DNA. Preliminary studies on fluorinated derivatives of 1,2,3,4-tetrahydro-7,12-dimethylbenz[a]anthracene (THDMBA) have shown significant differences in the electrostatic potentials between the highly carcinogenic 6-fluoro-THDMBA and the virtually inactive 5-fluoro-THDMBA. nih.gov These differences in electrostatic potential, particularly near the bay region, are thought to be important for understanding the metabolic activation to reactive intermediates. nih.gov

Role of Steric and Electronic Factors in the Bioactivity of Fluoro-DMBA Analogues

In essence, the interplay between the electron-donating or withdrawing properties of the fluorine substituent and the steric constraints it imposes on the molecule dictates the pathway and efficiency of metabolic activation, the nature and extent of DNA adduct formation, and ultimately, the tumorigenic potential of the compound.

Cellular and Molecular Responses to 10 Fluoro 7,12 Dimethylbenz a Anthracene Exposure

Gene Expression Alterations Induced by 10-Fluoro-7,12-dimethylbenz(a)anthracene

While specific comprehensive gene expression profiling studies for 10-F-DMBA are not extensively available in the public domain, research on the closely related DMBA provides a framework for understanding the potential genetic alterations induced by this class of compounds.

Exposure to DMBA in rat mammary carcinogenesis models has been shown to cause significant changes in gene expression over time. nih.gov In the early stages following DMBA treatment, an increase in the expression of the anti-apoptotic gene PEP-19 has been observed. nih.gov As carcinogenesis progresses to ductal carcinoma in situ (DCIS) and invasive mammary carcinoma, the number of differentially expressed genes increases dramatically. nih.gov

Key genes upregulated in DMBA-induced mammary tumors include matrix metalloproteinase-13 (MMP-13) and osteopontin (B1167477) (OPN). nih.gov Conversely, genes such as Nidogen-1, which is involved in basement membrane assembly, the angiogenesis inhibitor TSP-2, and the transcription repressor COUP-TFI are significantly downregulated. nih.gov Network analyses of these gene expression changes have pointed towards the involvement of the Akt signaling pathway in DCIS and the ERK signaling pathway in invasive carcinoma. nih.gov

Furthermore, DMBA has been found to alter the expression of genes involved in cell differentiation, proliferation, and microtubule dynamics. nih.gov It has also been shown to affect the expression of prolactin receptors and insulin-like growth factor 1 (IGF1) genes in rat mammary glands. nih.gov Given the structural similarity between DMBA and 10-F-DMBA, it is plausible that 10-F-DMBA induces a similar, though likely not identical, pattern of gene expression changes. The fluorine substitution is known to alter the metabolic activation and DNA adduction of the molecule, which would, in turn, influence the downstream gene expression response.

Table 1: Differentially Expressed Genes in DMBA-Induced Mammary Carcinogenesis

| Gene | Function | Expression Change | Stage of Carcinogenesis |

| PEP-19 | Anti-apoptotic | Increased | Early, DCIS, Invasive |

| MMP-13 | Matrix metalloproteinase | Increased | DCIS, Invasive |

| OPN | Osteopontin | Increased | DCIS, Invasive |

| MMP-7 | Matrix metalloproteinase | Increased | Invasive |

| Nidogen-1 | Basement membrane assembly | Decreased | DCIS, Invasive |

| TSP-2 | Angiogenesis inhibitor | Decreased | DCIS, Invasive |

| COUP-TFI | Transcription repressor | Decreased | DCIS, Invasive |

Activation of Signal Transduction Pathways by this compound (e.g., Aryl Hydrocarbon Receptor-mediated effects)

The biological effects of polycyclic aromatic hydrocarbons (PAHs) like DMBA and 10-F-DMBA are often mediated through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding to a ligand such as a PAH, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes.

This binding initiates the transcription of a battery of genes, most notably the cytochrome P450 enzymes CYP1A1 and CYP1B1. nih.govresearchgate.net These enzymes are involved in the metabolic activation of PAHs, converting them into reactive intermediates that can form adducts with DNA, a critical step in chemical carcinogenesis. nih.gov Studies on DMBA have confirmed the presence of AhR in rat mammary tumors, suggesting that AhR-mediated signaling pathways are functional in this tissue. nih.gov Furthermore, the binding affinity of different compounds to the AhR has been correlated with their biological activity. nih.gov

Polymorphisms in the AhR gene can influence an individual's susceptibility to DMBA-induced carcinogenesis. nih.gov For instance, mice with a high-affinity AhR allele show a more robust inflammatory response and are more prone to developing skin and lung tumors upon DMBA exposure compared to mice with a low-affinity allele. nih.gov This highlights the central role of AhR in mediating the carcinogenic effects of DMBA.

Cell Cycle Regulation and Apoptosis in Response to this compound Exposure

Exposure to carcinogenic PAHs can lead to significant perturbations in the cell cycle and the induction of apoptosis (programmed cell death). These cellular responses are critical in determining the ultimate fate of a cell after chemical insult, i.e., whether it will undergo repair, be eliminated, or progress towards a neoplastic phenotype.

Studies on DMBA have shown that it can affect cell cycle progression. For example, in hairless mouse epidermis, DMBA has been observed to cause an initial depression in DNA synthesis, leading to an accumulation of cells in the S phase. nih.gov This suggests a slowing of the DNA synthesis rate rather than a block at the entry into S phase. nih.gov Such disruptions in the cell cycle can compromise genomic integrity and contribute to the accumulation of mutations. Faulty cell cycle checkpoints, which are mechanisms that monitor the integrity of the genome before allowing the cell to proceed to the next phase of the cycle, have been linked to an increased risk of cancer. sciencedaily.com

DMBA is also a potent inducer of apoptosis. In murine pre-B cells, DMBA has been shown to trigger apoptosis through a caspase-8-dependent pathway. nih.gov This process can also involve the activation of caspase-9 for maximal apoptotic response. nih.gov Another mechanism of DMBA-induced apoptosis involves an increase in intracellular calcium levels, which can lead to DNA fragmentation, a hallmark of apoptosis. nih.gov Interestingly, some studies have reported that while DMBA can induce apoptosis, it can also lead to the upregulation of anti-apoptotic proteins like Bcl-2 in breast cancer cells, potentially allowing some cells to evade cell death and proliferate. semanticscholar.orgcellmolbiol.org

The specific effects of 10-F-DMBA on cell cycle regulation and apoptosis have not been as extensively characterized. However, given that it forms DNA adducts, it is highly likely to activate cell cycle checkpoints and apoptotic pathways. The differences in the types and levels of DNA adducts formed by 10-F-DMBA compared to DMBA would be expected to translate into quantitative and perhaps qualitative differences in the cell cycle and apoptotic responses.

Table 2: Key Proteins Involved in DMBA-Induced Apoptosis

| Protein | Role in Apoptosis | Effect of DMBA Exposure |

| Caspase-8 | Initiator caspase in the extrinsic pathway | Activated |

| Caspase-9 | Initiator caspase in the intrinsic pathway | Activated |

| Bcl-2 | Anti-apoptotic protein | Upregulated in some cancer cells |

| FasL | Death ligand | Upregulated in some cancer cells |

DNA Repair Mechanisms in Cells Exposed to this compound

The formation of covalent adducts between chemical carcinogens and DNA is a critical initiating event in chemical carcinogenesis. The cellular response to this DNA damage involves a complex network of DNA repair pathways that attempt to remove the adducts and restore the integrity of the genome.

A pivotal study directly compared the covalent binding of DMBA and 10-F-DMBA to mouse epidermal DNA. nih.gov This research revealed that 10-F-DMBA binds to DNA to a greater extent than DMBA at all tested doses. nih.gov However, the profile of the DNA adducts formed is significantly different. The proportion of syn-diol-epoxide:DNA adducts, which are considered to be a major type of mutagenic lesion for DMBA, increases with the dose of DMBA. nih.gov In contrast, the relative proportion of these syn-diol-epoxide adducts derived from 10-F-DMBA is low and remains constant across different doses. nih.gov Specifically, the major syn-diol-epoxide:deoxyadenosine (B7792050) adduct was found at a level that was only 30% of that observed with DMBA. nih.gov

This difference in the DNA adduct profile is crucial as different types of DNA damage are recognized and repaired by distinct DNA repair pathways. The primary mechanism for removing bulky PAH-DNA adducts is nucleotide excision repair (NER). Another important mechanism is post-replication repair, which allows cells to tolerate DNA damage during replication, although this can sometimes be an error-prone process. Studies on Syrian hamster embryo cells have shown that the post-replication repair capacity is lower in cells treated with DMBA compared to its weakly carcinogenic analog, 5-fluoro-DMBA, suggesting that the type of adduct influences the efficiency of this repair pathway. nih.gov

In response to DMBA-induced DNA damage, cells can also activate enzymes like poly(ADP-ribose) polymerase 1 (PARP1), which plays a role in making the chromatin more accessible to DNA repair enzymes. The induction of DNA repair genes such as Atm, Xrcc6, and Brca1 has also been observed following DMBA exposure. nih.gov Given that 10-F-DMBA forms a different spectrum of DNA adducts, it is likely that the engagement and efficiency of these DNA repair mechanisms will also differ, which may contribute to its higher tumor-initiating potency despite the lower proportion of syn-diol-epoxide adducts. nih.gov

Table 3: Comparison of DNA Binding and Adducts for DMBA and 10-F-DMBA

| Feature | 7,12-dimethylbenz(a)anthracene (DMBA) | This compound (10-F-DMBA) |

| Total Covalent DNA Binding | Lower | Higher |

| Proportion of syn-diol-epoxide:DNA Adducts | Increases with dose | Low and constant with dose |

| Major syn-diol-epoxide:deoxyadenosine Adduct Level | Higher | ~30% of DMBA levels |

Methodological Approaches in 10 Fluoro 7,12 Dimethylbenz a Anthracene Research

In Vitro Experimental Models for 10-Fluoro-7,12-dimethylbenz(a)anthracene Studies

In vitro models provide a controlled environment to investigate the molecular and cellular effects of 10-F-DMBA, enabling researchers to dissect specific biological pathways and interactions without the complexities of a whole organism.

Primary Cell Cultures (e.g., mouse epidermal cells, hepatoma cells)

Primary cell cultures, derived directly from living tissue, offer a model system that closely mimics the physiology of the cells in vivo.

Furthermore, analyses of the DNA adducts formed in these cells have revealed significant differences between the two compounds. While the proportion of syn-diol-epoxide:DNA adducts increases with dose for DMBA, it remains consistently low for 10-F-DMBA. nih.govaacrjournals.org Specifically, the major syn-diol-epoxide:deoxyadenosine (B7792050) adduct is found at markedly lower levels in cells treated with 10-F-DMBA compared to those treated with the parent hydrocarbon. nih.govaacrjournals.org

Hepatoma Cells: While rat liver epithelial cells and human hepatoma cell lines (HepG2) have been used extensively to study the metabolism and cytotoxicity of the parent compound DMBA, specific research detailing the use of hepatoma cells for 10-F-DMBA studies is not prominently available in the reviewed literature. nih.govnih.gov

Subcellular Fraction Systems (e.g., liver microsomes)

Subcellular fractions, such as liver microsomes, are used to study the metabolism of xenobiotics in a simplified, cell-free system. These fractions contain a high concentration of drug-metabolizing enzymes. While liver microsomal preparations from Sprague-Dawley rats have been instrumental in identifying the metabolic pathways of DMBA, there is a lack of specific published research detailing the use of these systems to investigate the metabolism of this compound. nih.govnih.gov

In Vivo Animal Models for this compound Research

In vivo animal models are indispensable for understanding the complex interactions of a chemical within a whole biological system, including its carcinogenic potential.

Mouse Strains Utilized (e.g., SENCAR, Swiss, AIRmax/AIRmin mice)

Different mouse strains are selected based on their specific genetic backgrounds and susceptibilities to chemical carcinogenesis.

SENCAR Mice: The SENCAR (SENsitivity to CARcinogenesis) mouse strain is particularly susceptible to skin tumor induction and has been the primary model for evaluating the tumor-initiating activity of 10-F-DMBA. nih.govaacrjournals.orgnih.gov Comparative studies have consistently demonstrated that 10-F-DMBA is a more potent skin tumor initiator in SENCAR mice than DMBA. nih.govnih.gov This enhanced activity is particularly evident at higher initiating doses. nih.gov The dose-response relationships for tumor initiation in these mice correlate closely with the levels of covalent binding to epidermal DNA, where 10-F-DMBA shows greater binding than DMBA. nih.govaacrjournals.org

| Mouse Strain | Key Findings with 10-F-DMBA | Citation |

| SENCAR | More potent skin tumor initiator compared to DMBA. | nih.govnih.gov |

| Increased covalent binding to epidermal DNA compared to DMBA. | nih.govaacrjournals.org | |

| Correlation between higher DNA binding and greater tumor-initiating potency. | nih.gov |

Swiss Mice: Swiss albino mice are a common outbred stock used in toxicology. researchgate.netoatext.com However, specific studies employing Swiss mice to investigate the biological effects of this compound are not found in the reviewed literature. Research using this strain has focused on the parent compound, DMBA. researchgate.netoatext.com

AIRmax/AIRmin Mice: The AIRmax (maximal acute inflammatory response) and AIRmin (minimal acute inflammatory response) mouse lines are selected for high and low acute inflammatory responsiveness, respectively. These lines have been used to study how genetic background related to inflammatory response and the aryl hydrocarbon receptor (AhR) influences the toxic effects of DMBA. nih.gov There is no specific research available that utilizes these particular mouse strains to study 10-F-DMBA.

Rat Strains Utilized (e.g., Sprague-Dawley rats)

Rats are another important animal model in carcinogenesis research, often used for studying mammary tumors.

Sprague-Dawley Rats: Sprague-Dawley rats are frequently used in studies of DMBA-induced mammary carcinogenesis and for investigating the compound's metabolism. nih.govmdpi.com However, a review of the scientific literature indicates a lack of studies that have specifically used Sprague-Dawley rats, or other rat strains, for research on this compound.

Specific Organ and Tissue Targeting Models (e.g., skin, mammary gland, bone marrow)

Research into the carcinogenic activity of this compound (10-F-DMBA) has primarily utilized skin carcinogenesis models, revealing its potent effects on epidermal tissue. In contrast, while mammary gland and bone marrow models are extensively used to study the parent compound, 7,12-dimethylbenz(a)anthracene (DMBA) nih.govnih.govusp.brscielo.br, specific studies employing these models for 10-F-DMBA are not prominent in the reviewed literature.

Skin Models: The SENCAR mouse model has been instrumental in demonstrating that 10-F-DMBA is a more potent skin tumor initiator than its parent hydrocarbon, DMBA. nih.gov This enhanced activity is linked to its interaction with epidermal DNA. Studies comparing the two compounds show that the amount of 10-F-DMBA that covalently binds to mouse epidermal DNA in vivo is significantly greater than that of DMBA across a range of applications. nih.gov This difference in binding affinity becomes more pronounced at higher doses, a finding that correlates closely with the dose-response relationships observed for tumor initiation by both compounds. nih.gov For instance, the binding of 10-F-DMBA to epidermal DNA was 1.5 times greater than DMBA at a 4 nmol dose, and this increased to 3.4 times greater at a 200 nmol dose. nih.gov These findings from skin models suggest that the fluorine substitution at the 10-position significantly enhances the compound's ability to initiate the carcinogenic process in epidermal cells.

Mammary Gland and Bone Marrow Models: The DMBA-induced mammary carcinoma model in rats and mice is a cornerstone for studying breast cancer, as it effectively mimics the multistep process of human breast cancer. nih.govnih.govusp.brscielo.br Similarly, DMBA is known to cause significant toxicity in the bone marrow, leading to hypocellularity and impacting hematopoiesis. nih.govnih.gov These models have been crucial for investigating the mechanisms of PAH-induced carcinogenesis and toxicity, including p53-dependent pathways and the role of various signaling molecules. nih.gov However, specific research applying these well-established mammary gland and bone marrow models to investigate the effects of 10-F-DMBA has not been identified in the available search results.

Advanced Analytical Techniques for this compound and Metabolite/Adduct Analysis

A variety of sophisticated analytical methods are employed to study the metabolism and macromolecular interactions of 10-F-DMBA, which are essential for understanding its mechanism of action.

| Compound | Relative DNA Binding (vs. DMBA) | Relative Proportion of syn-Diol-Epoxide Adducts | Dose-Dependency of syn-Adducts |

|---|---|---|---|

| This compound (10-F-DMBA) | Higher (1.5x to 3.4x) | Markedly Reduced | Low and constant across doses |

| 7,12-dimethylbenz(a)anthracene (DMBA) | Baseline | Baseline | Increases dramatically with dose |

Mass Spectrometry (MS) for Structural Identification of Metabolites and Adducts

Mass Spectrometry (MS), often coupled with a chromatographic separation technique like HPLC, is indispensable for the definitive structural identification of metabolites and DNA adducts. While specific studies detailing the mass spectrometric analysis of 10-F-DMBA were not found, its application is well-established for the parent compound, DMBA. For example, MS has been used to characterize the various dihydrodiol and hydroxymethyl derivatives of DMBA produced by biological systems. nih.gov This technique provides precise molecular weight and fragmentation data, allowing researchers to identify the exact structure of metabolic products. For 10-F-DMBA, MS would be essential to confirm the structures of its unique metabolites and adducts, thereby providing a clearer picture of its bioactivation pathway and the reasons for its heightened carcinogenicity.

Specialized Chromatographic Methods (e.g., dihydroboronate chromatography)

Specialized chromatographic techniques are used to separate specific classes of metabolites. Servacel DHB chromatography, a type of dihydroboronate chromatography, is specifically used to isolate and quantify vicinal diol-containing compounds, such as the diol-epoxide metabolites of PAHs. This method was applied to DNA samples from mice treated with 10-F-DMBA and DMBA to determine the relative proportions of syn-diol-epoxide:DNA adducts. nih.gov The analysis revealed that the proportion of these adducts derived from 10-F-DMBA was low and remained constant regardless of the dose. nih.gov In contrast, for DMBA, the proportion of syn-diol-epoxide adducts increased significantly with the dose. nih.gov This specialized technique provided key evidence suggesting that the increased carcinogenic potency of 10-F-DMBA is associated with an increase in total DNA binding, possibly involving adducts other than the syn-diol-epoxides. nih.gov

Molecular Biology Techniques (e.g., Western Blot, gene expression analysis)

Molecular biology techniques are critical for probing the cellular responses to carcinogens like 10-F-DMBA. Although specific studies applying these methods to 10-F-DMBA were not identified in the search results, their use in DMBA research highlights their importance. For instance, studies on DMBA have used Western Blot analysis to investigate the role of the p53 tumor suppressor protein in bone marrow toxicity, demonstrating that DMBA's effects are p53-dependent. nih.gov Other research has used gene expression analysis and Western blotting to show that DMBA can increase cancer cell proliferation and invasion by inducing Wnt/β-catenin signaling and the epithelial-mesenchymal transition (EMT) process. nih.gov Applying these techniques to 10-F-DMBA would be a logical next step to determine if its greater potency is due to a more pronounced effect on these or other critical signaling pathways that regulate cell proliferation, apoptosis, and DNA repair.

X-ray Crystallography for Structural Determination of Analogues

X-ray crystallography provides the definitive, three-dimensional structure of a molecule, offering insights into how its geometry affects its biological activity. While a crystal structure for 10-F-DMBA is not available in the searched literature, the structures of its analogues have been determined. For example, the X-ray crystal structure of 1,12-dimethylbenz[a]anthracene, a non-carcinogenic analogue, revealed significant molecular distortion due to steric strain between the methyl groups in the bay region. nih.gov This analysis provides precise bond lengths and angles and shows how the aromatic rings are distorted from planarity. nih.gov Applying X-ray crystallography to 10-F-DMBA would be invaluable. It would precisely define the structural impact of the fluorine atom on the molecule's conformation, including any subtle changes in planarity or electronic distribution. Such structural data could help explain the altered metabolic profile and enhanced DNA binding affinity that contributes to its high carcinogenic potential.

Future Directions and Research Gaps in 10 Fluoro 7,12 Dimethylbenz a Anthracene Studies

Unraveling Remaining Mechanistic Complexities in Carcinogenic Potency

The fluorine substituent at the 10-position effectively blocks metabolic oxidation at this site, a key step in the detoxification pathway of DMBA. nih.gov This blockage is thought to redirect the metabolism of 10-F-DMBA towards other, potentially more carcinogenic, pathways. However, the precise nature of these alternative metabolic routes and the full spectrum of resulting DNA adducts are not yet fully characterized.

A central research gap lies in elucidating the exact mechanisms by which 10-F-DMBA exerts its heightened carcinogenic effects. While the increased DNA binding is a crucial factor, the qualitative differences in the types of adducts formed and their specific roles in initiating the carcinogenic process require deeper investigation. Future research should focus on:

Comprehensive Metabolic Profiling: Detailed studies are needed to identify all major and minor metabolites of 10-F-DMBA in target tissues. This will help to understand how the metabolic pathway is altered by the fluorine substitution.

Adduct Characterization: A complete structural characterization of the various DNA adducts formed by 10-F-DMBA is essential. This includes identifying the specific DNA bases involved and the stereochemistry of the adducts.

Mutational Signature Analysis: Investigating the specific types of mutations induced by 10-F-DMBA in key cancer-related genes can provide a direct link between the DNA adduct profile and the initiation of carcinogenesis.

Table 1: Comparative DNA Binding and Adduct Formation of DMBA and 10-F-DMBA in Mouse Epidermis

| Compound | Relative DNA Binding | Relative Proportion of syn-diol-epoxide:DNA Adducts |

| 7,12-dimethylbenz(a)anthracene (DMBA) | Lower | Higher |

| 10-Fluoro-7,12-dimethylbenz(a)anthracene (10-F-DMBA) | Higher nih.gov | Lower nih.gov |

Exploration of Less Studied Biological Endpoints and Downstream Effects

The vast majority of research on 10-F-DMBA has concentrated on its role as a carcinogen, particularly as a tumor initiator. Consequently, there is a significant lack of information regarding its other potential biological effects. The parent compound, DMBA, is known to be an immunosuppressor and can modulate various cellular signaling pathways. nih.govresearchgate.net However, it remains unknown whether 10-F-DMBA shares these properties or exhibits a unique profile of non-carcinogenic toxicity.

Future investigations should broaden their scope to include a range of biological endpoints beyond cancer. This will provide a more holistic understanding of the compound's toxicological profile. Key areas for exploration include:

Immunotoxicity: Studies are needed to determine if 10-F-DMBA affects immune cell function, such as lymphocyte proliferation, cytokine production, and macrophage activity.

Endocrine Disruption: Given that some PAHs can interfere with hormone signaling, the potential for 10-F-DMBA to act as an endocrine disruptor warrants investigation.

Developmental and Reproductive Toxicity: The effects of 10-F-DMBA exposure during critical developmental windows on offspring are completely unknown and represent a major knowledge gap.

Organ-Specific Toxicity: Beyond the skin, the potential for 10-F-DMBA to induce toxicity in other organs, such as the liver, lungs, and hematopoietic system, should be systematically evaluated.

Development of Novel Analytical and Computational Tools for Comprehensive Characterization

Advancements in our understanding of 10-F-DMBA are intrinsically linked to the development of more sophisticated analytical and computational tools. While standard methods like High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are used for PAH analysis, there is a need for methods with higher sensitivity and specificity to detect and quantify the unique metabolites and DNA adducts of 10-F-DMBA in complex biological matrices. jmolekul.comresearchgate.net

Furthermore, the field of computational toxicology offers promising avenues for predicting the biological activity of compounds like 10-F-DMBA. However, there is a notable absence of specific in silico models for this fluorinated PAH.

Future research efforts should be directed towards:

Advanced Analytical Techniques: The development and application of high-resolution mass spectrometry and other sensitive analytical techniques are crucial for the comprehensive characterization of 10-F-DMBA metabolites and DNA adducts.

Quantitative Structure-Activity Relationship (QSAR) Models: Building QSAR models that specifically include fluorinated PAHs like 10-F-DMBA can help in predicting the carcinogenic potential of other, less-studied halogenated PAHs.

Molecular Docking and Simulation: Computational studies can be employed to model the interaction of 10-F-DMBA and its metabolites with metabolic enzymes and DNA, providing insights into the mechanisms of its biological activity.

Integration with Broader Carcinogen Research Paradigms and Predictive Modeling

The study of 10-F-DMBA and other fluorinated PAHs serves as a valuable tool for refining our understanding of structure-activity relationships (SARs) within the broader class of polycyclic aromatic carcinogens. The introduction of a fluorine atom at a specific position provides a subtle yet significant chemical modification that can dramatically alter biological activity. nih.gov By systematically studying such derivatives, researchers can build more robust and predictive models for chemical carcinogenesis.

A significant research gap exists in fully integrating the findings from studies on compounds like 10-F-DMBA into larger, systems-level predictive models for carcinogenicity. These models aim to forecast the carcinogenic potential of new or untested chemicals based on their structural features and a mechanistic understanding of how they cause cancer.

Future directions in this area should include:

Expansion of SAR Studies: Synthesizing and testing a wider range of fluorinated and otherwise halogenated DMBA derivatives will provide a more comprehensive dataset for developing and validating SAR models.

Contribution to Predictive Toxicology Databases: The detailed mechanistic data generated for 10-F-DMBA, including its metabolic profile and DNA adduct spectrum, should be incorporated into public toxicology databases to enhance the power of predictive algorithms.

Comparative Carcinogenicity Studies: Conducting comparative studies with a range of PAHs with varying potencies will help to place the carcinogenicity of 10-F-DMBA into a broader context and identify common and divergent mechanisms of action.

By addressing these research gaps, the scientific community can leverage the unique properties of this compound to gain a deeper and more predictive understanding of chemical carcinogenesis.

Q & A

Q. What are the established synthetic routes for DMBA in laboratory settings?

DMBA can be synthesized via organolithium-mediated coupling reactions. For example, methoxy derivatives of DMBA are prepared by reacting lithiated oxazolines with naphthyl ketones, followed by hydrolysis and cyclization steps to yield the final product . Key intermediates like 5-methoxy-3-methyl-3-(2-naphthyl)phthalide are critical for structural fidelity.

Q. How does DMBA act as a carcinogen in experimental models?

DMBA is a potent tumor initiator that induces DNA adducts through metabolic activation by cytochrome P450 enzymes, particularly CYP1B1. It is widely used in two-stage carcinogenesis models, where it is applied topically or systemically, followed by tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA) to accelerate neoplasia .

Q. What analytical techniques are recommended for quantifying DMBA in biological matrices?

- Gas Chromatography-Mass Spectrometry (GC-MS): Optimized for detecting DMBA in tissue homogenates using non-polar capillary columns (e.g., DB-5MS) and electron ionization .

- High-Performance Liquid Chromatography (HPLC): Paired with fluorescence detection for sensitive quantification in serum or urine .

- Sample Preparation: Use HEPA-filtered vacuum systems during cleanup to avoid airborne contamination .

Advanced Research Questions

Q. How should researchers design two-stage carcinogenesis studies using DMBA?

- Dose Optimization: A typical protocol involves a single subcarcinogenic dose of DMBA (e.g., 25 µg in murine skin models) followed by repeated TPA applications (e.g., 2 µg twice weekly) .

- Control Groups: Include vehicle-only controls (e.g., acetone for topical administration) and monitor for spontaneous tumors.

- Endpoint Analysis: Measure tumor multiplicity (number per animal) and latency period. Histopathological grading should follow IARC guidelines for epithelial dysplasia .

Q. What statistical approaches address data variability in DMBA-induced tumor studies?

- Non-Parametric UCL (Upper Confidence Limit): Use the 95% UCL for skewed datasets, as recommended for PAH toxicity studies. Gamma distribution models are suitable for small sample sizes (<15 observations) .

- Handling Outliers: Apply log-transformation to normalize data with high coefficients of variation (e.g., CV >1.8) .

Q. How can researchers analyze DMBA metabolites like 3-hydroxybenzo[a]anthracene (3-OH-B[a]A) in biomonitoring studies?

- LC-MS/MS: Use reversed-phase C18 columns with electrospray ionization (ESI) in positive ion mode.

- Biomarker Validation: Correlate urinary 3-OH-B[a]A levels with controlled DMBA exposures in cohort studies, adjusting for covariates like smoking status .

Q. What are the challenges in detecting DMBA in environmental samples?

- Low Solubility: DMBA’s aqueous solubility is negligible (logP = 5.76), necessitating toluene-based extraction for environmental matrices .

- Interference from PAHs: Use isotope dilution methods (e.g., deuterated internal standards) to mitigate matrix effects in GC-MS analysis .

Safety and Compliance

Q. What safety protocols are critical for handling DMBA in laboratory settings?

- Engineering Controls: Class I, Type B biological safety cabinets for weighing and mixing .

- PPE: Nitrile gloves, N95 respirators, and disposable lab coats.

- Decontamination: Wet cleaning methods with HEPA-filtered vacuums to avoid aerosolization .

Q. How should DMBA waste be disposed of under regulatory guidelines?

Follow EPA/OSHA protocols for incineration (≥1200°C) with acid scrubbers to prevent dioxin formation. Document disposal in accordance with 29 CFR 1910.1020 .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported carcinogenic potencies of DMBA across studies?

Variations often arise from differences in metabolic activation (e.g., rodent strain-specific CYP expression). Standardize protocols using A/J mice (high CYP1A1 susceptibility) and validate adduct formation via ³²P-postlabeling assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.